N-(1-cyclopropylethyl)-N-methyl-2-oxo-3H-pyridine-3-carboxamide
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Overview
Description
N-(1-cyclopropylethyl)-N-methyl-2-oxo-3H-pyridine-3-carboxamide is a synthetic compound with a unique structure that includes a cyclopropyl group, a pyridine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropylethyl)-N-methyl-2-oxo-3H-pyridine-3-carboxamide typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a diastereoselective nucleophilic substitution of bromocyclopropanes.
Pyridine Ring Formation: The pyridine ring can be synthesized using various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Carboxamide Formation: The carboxamide group is introduced through the reaction of the pyridine derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopropylethyl)-N-methyl-2-oxo-3H-pyridine-3-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclopropyl derivatives.
Scientific Research Applications
N-(1-cyclopropylethyl)-N-methyl-2-oxo-3H-pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(1-cyclopropylethyl)-N-methyl-2-oxo-3H-pyridine-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.
Pathways Involved: It may modulate pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Another compound with a cyclopropyl group, known for its anti-inflammatory properties.
Cyclopropylamine derivatives: Compounds with similar structural motifs used in medicinal chemistry.
Uniqueness
N-(1-cyclopropylethyl)-N-methyl-2-oxo-3H-pyridine-3-carboxamide is unique due to its specific combination of a cyclopropyl group, a pyridine ring, and a carboxamide group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H16N2O2 |
---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
N-(1-cyclopropylethyl)-N-methyl-2-oxo-3H-pyridine-3-carboxamide |
InChI |
InChI=1S/C12H16N2O2/c1-8(9-5-6-9)14(2)12(16)10-4-3-7-13-11(10)15/h3-4,7-10H,5-6H2,1-2H3 |
InChI Key |
IAXWJCXVZKGRQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)N(C)C(=O)C2C=CC=NC2=O |
Origin of Product |
United States |
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